molecular formula C14H25NO4 B3088970 4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid CAS No. 1187963-87-6

4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid

Cat. No. B3088970
CAS RN: 1187963-87-6
M. Wt: 271.35 g/mol
InChI Key: DUJACCLQZZCXQA-UHFFFAOYSA-N
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Description

“4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid” is a chemical compound with the empirical formula C14H25NO4 . It is also known as 4-(1-Boc-piperidin-4-yl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.35 . It is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This process allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Bio-Organic Synthesis

The compound can be used in bio-organic synthesis . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications including bio-organic synthesis and tissue engineering .

Tissue Engineering

The compound can also be used in tissue engineering . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications including bio-organic synthesis and tissue engineering .

Formation of N-tert-Butoxy-Carbonyl Anhydride

The compound can be used in the formation of N-tert-Butoxy-Carbonyl Anhydride . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications .

Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B

The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The protodeboronation was further used in the formal total synthesis of these compounds .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-10-5-4-7-11(15)8-6-9-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJACCLQZZCXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid
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4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid
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4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid
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4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid
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4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid
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4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid

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